

Synthesis of 6-(methylthio)pyridin-3-ylboronic acid: A Technical Guide

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Compound of Interest

Compound Name: 6-(Methylthio)pyridin-3-ylboronic acid

Cat. No.: B1303069

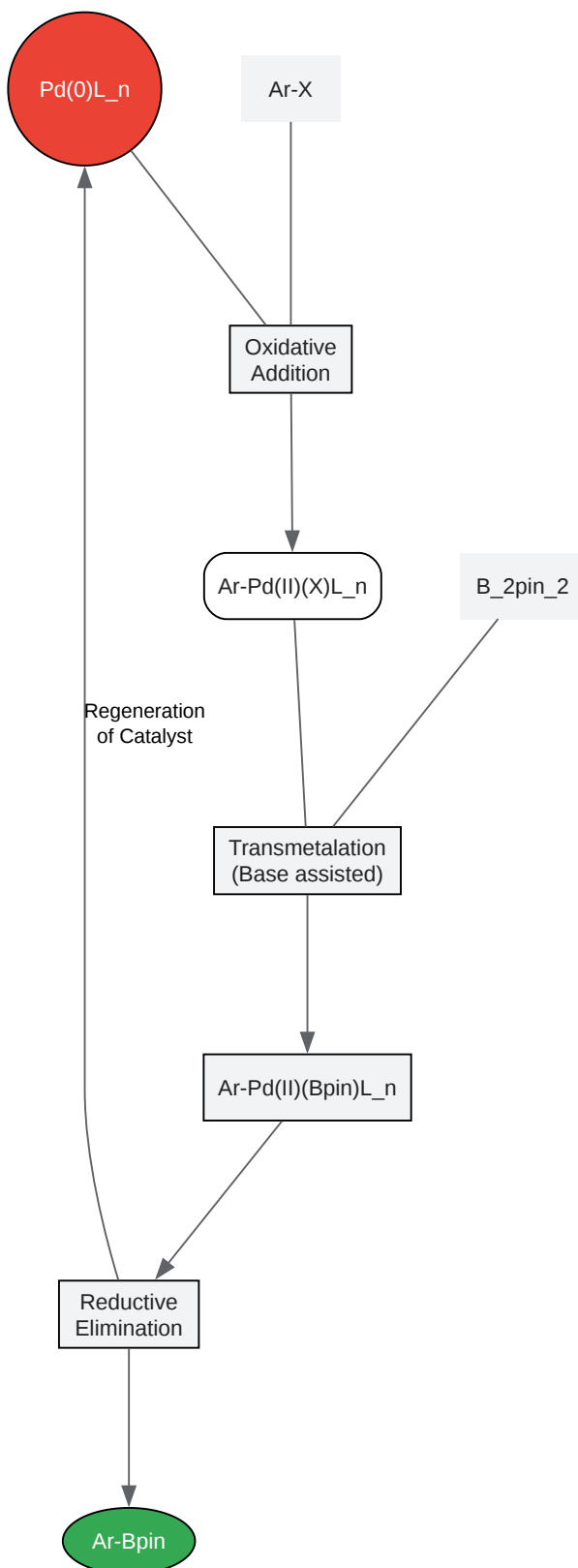
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for **6-(methylthio)pyridin-3-ylboronic acid**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step process, commencing with the preparation of a key intermediate, 5-bromo-2-(methylthio)pyridine, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful preparation of this important compound.

I. Synthetic Strategy Overview

The synthesis of **6-(methylthio)pyridin-3-ylboronic acid** is achieved through a two-step reaction sequence. The first step involves the nucleophilic substitution of a chlorine atom in 5-bromo-2-chloropyridine with a methylthio group. The resulting 5-bromo-2-(methylthio)pyridine then undergoes a Miyaura borylation reaction, where the bromine atom is replaced with a boronic acid pinacol ester group using a palladium catalyst. Finally, hydrolysis of the pinacol ester yields the desired **6-(methylthio)pyridin-3-ylboronic acid**.



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